![molecular formula C12H18FN B1462281 [(2-Fluorophenyl)methyl](3-methylbutan-2-yl)amine CAS No. 1019487-54-7](/img/structure/B1462281.png)
[(2-Fluorophenyl)methyl](3-methylbutan-2-yl)amine
Overview
Description
“(2-Fluorophenyl)methylamine” is a chemical compound with the molecular formula C12H18FN . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(2-Fluorophenyl)methylamine” consists of a fluorophenyl group attached to a methylbutanyl group via a methylene bridge . The molecular weight of this compound is 195.28 .Scientific Research Applications
Synthesis and Chemical Applications
Asymmetric Hydrogenation in Drug Synthesis : The compound has been used in the asymmetric hydrogenation of acids, which is a crucial step in synthesizing optically active intermediates for drugs like mibefradil, a calcium antagonist (Crameri et al., 1997). This process involves high-pressure hydrogenation, indicating the compound's role in high-stress chemical reactions.
Development of Sigma Ligands : Research has shown that variations of this compound, specifically N-benzylaminoalkylindoles with substitutions on the phenyl ring, show promise in the development of new sigma ligands. These compounds have been studied for their binding affinity to sigma receptors, which are significant in biomedical research (Mamolo et al., 2008).
Analytical Chemistry Applications : A derivative, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, has been developed for analyzing primary amines and carbohydrates. This highlights the compound's utility in advanced analytical techniques like HPLC and mass spectrometry (Chen & Novotny, 1997).
Material Science and Industrial Applications
- Anion Exchange Polymer Electrolytes : The compound has been utilized in synthesizing guanidinium-functionalized anion exchange polymer electrolytes. This application is particularly relevant in material science, especially for developing components for energy storage and conversion devices (Kim et al., 2011).
Biomedical Research and Drug Development
Antifungal and Antibacterial Agents : Novel derivatives of this compound have been synthesized and evaluated for their antifungal and antibacterial properties. This indicates the potential for developing new medications targeting infectious diseases (Ni et al., 2017).
Anticonvulsant Activity : Some derivatives have shown promising results in studies investigating their anticonvulsant properties. This suggests potential applications in developing treatments for neurological disorders like epilepsy (Bihdan, 2019).
Chemical Synthesis and Analysis
Chiral Resolution Reagent : It's used as a chiral resolution reagent for determining the enantiomeric excess of α-chiral amines. This application is vital in pharmaceutical chemistry for the analysis of drug compounds (Rodríguez-Escrich et al., 2005).
Microwave-Assisted Synthesis : The compound has been involved in microwave-assisted synthesis of thiadiazoles and triazoles, demonstrating its utility in facilitating efficient chemical reactions (Dengale et al., 2019).
Environmental and Agricultural Studies
- Biosynthesis in Fruits : Studies on the biosynthesis of esters in apples using deuterium-labeled substrates have involved derivatives of this compound. This research is relevant in understanding fruit aroma and flavor development (Rowan et al., 1996).
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-9(2)10(3)14-8-11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRJZVOPZHUEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Fluorophenyl)methyl](3-methylbutan-2-yl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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